Target Engagement Differentiation: Co-crystal Structure vs. Reversible Lead TCMDC-135051
While both TCMDC-142993 and the lead compound TCMDC-135051 target PfCLK3, they enable fundamentally different drug design strategies. The co-crystal structure of PfCLK3 with TCMDC-142993 has been reported to facilitate the rational design of covalent inhibitors targeting a distinct, poorly conserved cysteine residue, moving beyond the reversible inhibition mode . In contrast, subsequent series based on TCMDC-135051 shifted to targeting a lysine residue (Lys394) to evade resistance to cysteine-targeting covalent inhibitors [1]. This makes TCMDC-142993 the structurally characterized probe of choice for studying the original cysteine-targeting pocket geometry.
| Evidence Dimension | Structural basis for rational drug design (co-crystal availability) |
|---|---|
| Target Compound Data | Solved co-crystal structure of PfCLK3 with TCMDC-142993; facilitates rational design of covalent inhibitors targeting a unique cysteine residue. |
| Comparator Or Baseline | TCMDC-135051: solved co-crystal structure (PDB: 8RPC). Lead for lysine-targeting covalent series (IC50 PfCLK3 = 40 nM, EC50 3D7 = 180 nM). |
| Quantified Difference | TCMDC-142993 is the defined structural probe for the cysteine-targeting pocket; TCMDC-135051 is the lead for the lysine-targeting series. Direct IC50/EC50 values for the target compound are not available in the primary literature. |
| Conditions | Recombinant PfCLK3 kinase domain; X-ray crystallography (referenced in Brettell et al., 2025). |
Why This Matters
Procurement of TCMDC-142993 is essential for research programs aiming to develop cysteine-reactive covalent PfCLK3 inhibitors, as it represents a distinct chemical series with a validated structural starting point, unlike reversible probes such as TCMDC-135051.
- [1] Brettell, S. B., et al. (2025). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. RSC Med. Chem., 16, 3530-3540. View Source
